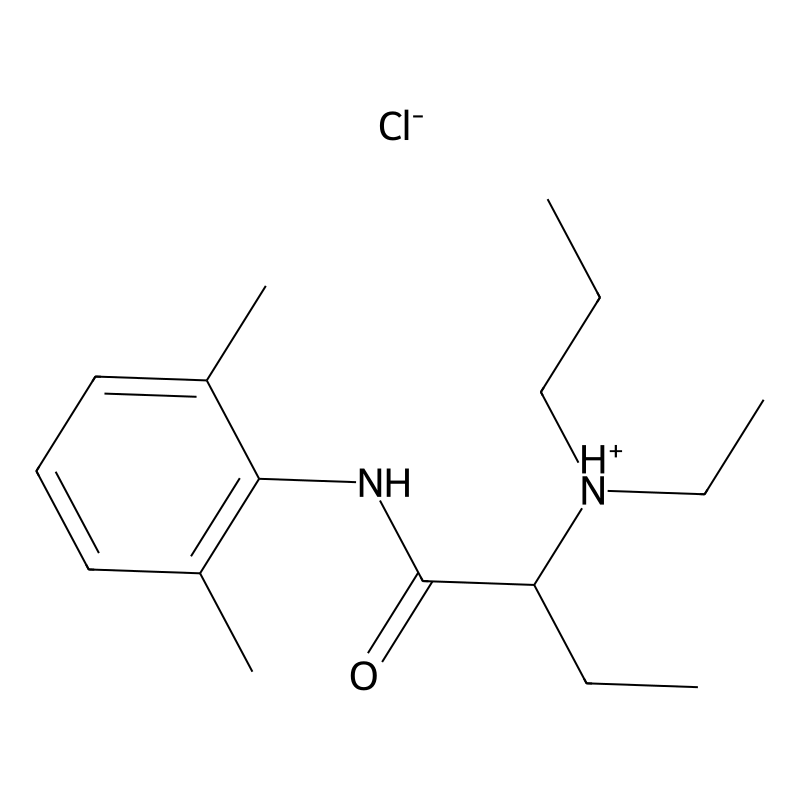

Etidocaine Hydrochloride

Content Navigation

- 1. General Information

- 2. Etidocaine Hydrochloride: A High-Potency, Long-Acting Amide Anesthetic for Demanding Applications

- 3. Procurement Guide: Why Etidocaine Hydrochloride is Not Interchangeable with Bupivacaine or Lidocaine

- 4. Quantitative Evidence: Differentiating Etidocaine Hydrochloride in Procurement Decisions

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Etidocaine Hydrochloride is a long-acting, amide-type local anesthetic distinguished by its rapid onset of action and profound motor blockade. These properties position it as a critical agent for research and formulation where both speed and significant, sustained neuromuscular inhibition are required. Its high lipid solubility and protein-binding capacity are key physicochemical drivers for its potency and extended duration of action compared to shorter-acting agents like lidocaine. The selection of Etidocaine over other long-acting anesthetics like bupivacaine or ropivacaine is often based on its specific profile of providing intense motor block, a feature not equally prominent in its class alternatives.

References

- [1] Techner, L., Hopkins, W., Dobbs, B., & Esper, R. (1984). A double-blind crossover study comparing two doses of Duranest (etidocaine) 1% with a fixed dose of Sensorcaine (bupivacaine) 0.5% utilizing infiltration regional blocks of the fifth ray. The Journal of Foot Surgery, 23(6), 467–469.

- [2] Davis Jr, W. M., Oakley, J., & Smith, E. (1984). Comparison of the effectiveness of etidocaine and lidocaine as local anesthetic agents during oral surgery. Anesthesia Progress, 31(4), 159–164.

- [3] Axelsson, K., & Widman, B. (1979). Motor and sensory blockade after epidural injection of mepivacaine, bupivacaine, and etidocaine--a double-blind study. Anesthesiology, 51(S3), S223.

- [4] Maltby, J. R., & Slade, C. (1986). Comparison of bupivacaine and etidocaine in extradural blockade. British Journal of Anaesthesia, 58(7), 745–749.

- [5] Covino, B. G. (2016). Clinical Pharmacology of Local Anesthetics. In M. J. Cousins & P. O. Bridenbaugh (Eds.), Neural Blockade in Clinical Anesthesia and Management of Pain. Anesthesia Key.

- [6] Abdel-Salam, A. R., Vonwiller, J. B., & Scott, D. B. (1975). Evaluation of etidocaine in extradural block. British Journal of Anaesthesia, 47(10), 1081–1086.

- [22] Duranest (Etidocaine HCl) Injections [Package Insert]. (n.d.). RxList.

Procurement Guide: Why Etidocaine Hydrochloride is Not Interchangeable with Bupivacaine or Lidocaine

Substituting Etidocaine Hydrochloride with other amide anesthetics based on class alone can lead to significant deviations in experimental or procedural outcomes. While bupivacaine is also long-acting, it provides a less intense motor block and has a slower onset, making it unsuitable for applications demanding rapid and profound muscle relaxation. Conversely, while lidocaine offers a rapid onset, its duration of action is significantly shorter, requiring more frequent administration in long procedures and failing to provide the extended postoperative analgesia often sought with etidocaine. The unique combination of rapid onset, long duration, and particularly deep motor blockade makes Etidocaine a specific tool for procedures where this trifecta of properties is a critical requirement.

References

- [2] Davis Jr, W. M., Oakley, J., & Smith, E. (1984). Comparison of the effectiveness of etidocaine and lidocaine as local anesthetic agents during oral surgery. Anesthesia Progress, 31(4), 159–164.

- [3] Axelsson, K., & Widman, B. (1979). Motor and sensory blockade after epidural injection of mepivacaine, bupivacaine, and etidocaine--a double-blind study. Anesthesiology, 51(S3), S223.

- [4] Maltby, J. R., & Slade, C. (1986). Comparison of bupivacaine and etidocaine in extradural blockade. British Journal of Anaesthesia, 58(7), 745–749.

- [5] Covino, B. G. (2016). Clinical Pharmacology of Local Anesthetics. In M. J. Cousins & P. O. Bridenbaugh (Eds.), Neural Blockade in Clinical Anesthesia and Management of Pain. Anesthesia Key.

- [11] Davis Jr, W. M., Oakley, J., & Smith, E. (1984). Comparison of the effectiveness of etidocaine and lidocaine as local anesthetic agents during oral surgery. Anesthesia Progress, 31(4), 159–164.

Faster Onset of Action Compared to Bupivacaine

In a double-blind study of epidural anesthesia, etidocaine demonstrated a significantly more rapid onset of motor blockade compared to bupivacaine. Another head-to-head comparison in infiltration regional blocks found the onset for etidocaine to be 6.3 minutes, while bupivacaine's onset was 8.3 minutes. This property is critical in time-sensitive experimental protocols and clinical workflows.

| Evidence Dimension | Onset of Anesthesia (Infiltration Block) |

| Target Compound Data | 6.3 minutes (1% Etidocaine) |

| Comparator Or Baseline | 8.3 minutes (0.5% Bupivacaine) |

| Quantified Difference | 24% faster onset |

| Conditions | Double-blind crossover study in 24 healthy volunteers receiving infiltration regional blocks of the fifth ray. |

A faster onset reduces procedure time and can improve the efficiency and throughput of laboratory or clinical protocols.

More Profound Motor Blockade than Bupivacaine

A defining characteristic of Etidocaine is its ability to induce a more intense motor block than bupivacaine. In a double-blind study, all subjects receiving epidural etidocaine developed complete motor blockade, whereas with bupivacaine, 5%-33% of initial muscle force remained. Another study confirmed that patients receiving etidocaine had a denser motor blockade than those receiving bupivacaine, a key differentiator for applications requiring complete muscle immobility.

| Evidence Dimension | Degree of Motor Blockade (Muscle Force) |

| Target Compound Data | Complete motor blockade (100% reduction in muscle force) |

| Comparator Or Baseline | Incomplete motor blockade (5% to 33% of initial muscle force remained) |

| Quantified Difference | Achieved complete motor blockade whereas bupivacaine did not. |

| Conditions | Double-blind study of epidural anesthesia in 30 young volunteers (1.5% Etidocaine vs 0.5% Bupivacaine). |

For surgical models or electrophysiological studies requiring complete and reliable muscle relaxation, Etidocaine provides a level of motor block that bupivacaine may not achieve.

Extended Duration of Motor Blockade vs. Bupivacaine and Mepivacaine

Etidocaine provides a significantly extended duration of motor function inhibition. In a comparative study, the time to complete restoration of muscle function after epidural administration was 600 minutes for etidocaine, compared to 360 minutes for bupivacaine and 180 minutes for mepivacaine. Notably, with etidocaine, the motor blockade outlasted the sensory blockade by 150 minutes, a unique characteristic among local anesthetics.

| Evidence Dimension | Time to Complete Restoration of Muscle Function |

| Target Compound Data | 600 minutes (1.5% Etidocaine) |

| Comparator Or Baseline | 360 minutes (0.5% Bupivacaine); 180 minutes (2% Mepivacaine) |

| Quantified Difference | 67% longer duration of motor block than Bupivacaine; 233% longer than Mepivacaine. |

| Conditions | Double-blind study of epidural anesthesia in young volunteers. |

This extended motor block is critical for long-duration experimental procedures requiring sustained immobility and for developing formulations aimed at prolonged, site-specific neuromuscular inhibition.

Physicochemical Profile: High Lipid Solubility Correlated with Potency

Etidocaine's high potency is directly linked to its high lipid solubility. Its octanol-to-water partition coefficient is 7,317, which is more than double that of bupivacaine (3,420) and significantly higher than lidocaine (366). This property facilitates rapid penetration of neural membranes, contributing to its fast onset despite its high molecular weight, and enhances its affinity for protein binding, which prolongs its duration of action. This makes it a valuable compound for structure-activity relationship studies and for designing lipid-based drug delivery systems.

| Evidence Dimension | Octanol-to-Water Partition Coefficient (Lipid Solubility) |

| Target Compound Data | 7,317 |

| Comparator Or Baseline | Bupivacaine: 3,420; Lidocaine: 366 |

| Quantified Difference | 114% more lipid-soluble than Bupivacaine; ~20x more lipid-soluble than Lidocaine. |

| Conditions | Physicochemical data measured at 37°C. |

High lipid solubility is a key parameter for formulators, predicting high potency and guiding the selection of excipients and delivery vehicles for novel anesthetic formulations.

Advanced Regional Anesthesia Models Requiring Profound and Rapid Muscle Relaxation

For preclinical or clinical research models of surgical procedures (e.g., orthopedic, abdominal) where complete muscle immobility is essential for success, Etidocaine's ability to induce a rapid, dense, and complete motor block provides a distinct advantage over bupivacaine, which may leave residual muscle function.

Long-Duration Nerve Block Studies with a Focus on Motor Fiber Inhibition

In neuropharmacology research investigating the differential effects of anesthetics on nerve fiber types, Etidocaine is a specialized tool. Its unique profile of producing a motor block that significantly outlasts its sensory block allows for the specific study of motor pathway recovery dynamics.

Formulation Development for High-Potency, Long-Acting Anesthetics

As a reference compound in formulation science, Etidocaine's high lipid solubility makes it an ideal candidate for developing and testing novel drug delivery systems, such as liposomal formulations or polymer-based depots, aimed at extending the duration of local anesthesia.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

Within the amide anesthetic class, Etidocaine serves as a key comparator compound in SAR studies. Its distinct combination of high lipid solubility, rapid onset, and profound motor block provides a critical data point for researchers aiming to design next-generation local anesthetics with tailored pharmacodynamic profiles.

References

- [3] Axelsson, K., & Widman, B. (1979). Motor and sensory blockade after epidural injection of mepivacaine, bupivacaine, and etidocaine--a double-blind study. Anesthesiology, 51(S3), S223.

- [4] Maltby, J. R., & Slade, C. (1986). Comparison of bupivacaine and etidocaine in extradural blockade. British Journal of Anaesthesia, 58(7), 745–749.

- [5] Covino, B. G. (2016). Clinical Pharmacology of Local Anesthetics. In M. J. Cousins & P. O. Bridenbaugh (Eds.), Neural Blockade in Clinical Anesthesia and Management of Pain. Anesthesia Key.

- [14] Jager-Roman, E., Scher, J., & Etes, C. (1979). Bupivacaine compared with etidocaine for vaginal delivery. Anesthesiology, 51(S3), S304.

- [16] Covino, B. G. (2011). Pharmacology of Local Anesthetic Agents. In T. R. Kleinman (Ed.), Tumescent Local Anesthesia TLA. Springer.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

60YD32QL30

G6N3B3U8E6

GHS Hazard Statements

H301 (60%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (40%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic;Irritant

Other CAS

36637-19-1